2-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-4H-chromen-4-one
Description
Properties
IUPAC Name |
2-(5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-13-5-15(22-14-4-2-1-3-11(13)14)16(21)19-7-10-6-17-9-18-12(10)8-19/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWKYFSUYWFLQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of a pyrrolo[3,4-d]pyrimidine derivative with a chromenone precursor under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
2-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound .
Scientific Research Applications
2-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-4H-chromen-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues include derivatives of 7H-benzo[h]chromeno[2,1-d]pyrrolo[3,4-e]pyridin-6(5H)-carboxylic acid () and halogen-substituted chromene derivatives (e.g., 4a–c, 5a–c, and 6a–c). While the target compound lacks fused benzo rings or carboxylic acid groups, its chromenone-pyrrolopyrimidine hybrid shares similarities with these systems in terms of fused heterocyclic frameworks.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Challenges : The absence of halogen or methoxy substituents simplifies synthesis but may reduce bioactivity. Future work could explore introducing such groups to enhance potency.
- Biological Potential: While direct data are lacking, the structural resemblance to antimicrobial agents (e.g., 4a–c) suggests the need for targeted assays to evaluate its efficacy against bacterial/fungal strains.
Biological Activity
The compound 2-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-4H-chromen-4-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[3,4-d]pyrimidine moiety linked to a chromen-4-one structure. This unique combination may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds related to This compound have shown promising results in inhibiting various cancer cell lines.
- Mechanism of Action : The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For example, a study reported that certain pyrrolo[2,3-d]pyrimidine derivatives inhibited the activity of tyrosine kinases such as EGFR and CDK2 with IC50 values ranging from 40 to 204 nM .
| Compound | Target Kinase | IC50 (nM) | Effect |
|---|---|---|---|
| 5k | EGFR | 40 | Inhibition |
| 5k | CDK2 | 204 | Inhibition |
Antimalarial Activity
Another area of interest is the antimalarial potential of pyrrolo[3,4-d]pyrimidines. Research has indicated that these compounds can inhibit Plasmodium falciparum calcium-dependent protein kinases (CDPKs), which are vital for the parasite's survival.
- Inhibitory Activity : Compounds have demonstrated IC50 values as low as 0.210 μM against PfCDPK4 . This suggests a promising avenue for developing new antimalarial therapies.
| Compound | Target Kinase | IC50 (μM) | Effect |
|---|---|---|---|
| Compound A | PfCDPK4 | 0.210 | Inhibition |
| Compound B | PfCDPK1 | 0.589 | Inhibition |
Case Studies
Several case studies highlight the efficacy of pyrrolo[3,4-d]pyrimidine derivatives:
- Cytotoxicity Studies : A series of synthesized compounds were tested for cytotoxicity against various cancer cell lines. The most potent compound exhibited an IC50 value of 29 µM against HepG2 cells, which indicates significant anticancer potential .
- Molecular Docking Studies : Molecular docking studies have provided insights into the binding interactions between these compounds and their target kinases. The results suggest that specific functional groups enhance binding affinity and inhibitory activity .
Q & A
Q. Basic Research Focus
- Methodological Answer : Multi-step synthesis protocols involving solvent selection, temperature control, and catalyst optimization are critical. For example:
- Stepwise Functionalization : Use protecting groups (e.g., tert-butyl esters) to isolate reactive sites during pyrrolopyrimidine-chromenone coupling .
- Solvent Systems : Polar aprotic solvents like DMSO or DMF enhance solubility of intermediates, while ethanol/water mixtures facilitate precipitation for purification .
- Yield Optimization : Adjust stoichiometry of coupling agents (e.g., EDCI/HOBt) and monitor reaction progress via TLC or HPLC. For instance, chromenone derivatives synthesized under reflux conditions achieved yields of 67–92% depending on substituents .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
What spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
Q. Basic Research Focus
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR resolves substituent effects (e.g., chromenone carbonyl at δ ~175 ppm, pyrrolopyrimidine protons at δ 6.5–8.2 ppm). Multiplicity and coupling constants confirm regiochemistry .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated vs. observed mass error <2 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve conformational details. For example, chromenone derivatives with planar fused rings showed bond length deviations <0.02 Å, confirming resonance stabilization .
How do structural modifications influence the compound’s biological activity, particularly in cancer research?
Q. Advanced Research Focus
- Methodological Answer :
- Substituent Effects : Introducing electron-withdrawing groups (e.g., Cl, CF3) on the pyrrolopyrimidine moiety enhances Bcl-xL inhibition (IC50 <100 nM vs. >500 nM for unmodified analogs) .
- Chromenone Modifications : Methoxy groups at positions 5/7 improve solubility and pharmacokinetic profiles (e.g., logP reduction from 3.2 to 2.5) .
- SAR Studies : Parallel synthesis of analogs with varied substituents (e.g., aryl, alkyl) identifies key pharmacophores. For example, 3,4,5-trimethoxyphenyl groups increased apoptosis induction in leukemia cells by 40% .
What are the challenges in determining the crystal structure of this compound, and how can they be addressed?
Q. Advanced Research Focus
- Methodological Answer :
- Crystal Twinning : Common in fused heterocycles; use SHELXD for twin law identification and HKLF5 refinement .
- Data Resolution : High mosaicity due to flexible side chains; optimize crystallization conditions (e.g., slow evaporation in DMSO/water) .
- Hydrogen Bonding : Disordered solvent molecules complicate refinement; apply SQUEEZE (PLATON) to model electron density .
How can in vitro and in vivo models be designed to evaluate the compound’s pharmacokinetics and toxicity?
Q. Advanced Research Focus
- Methodological Answer :
- In Vitro ADME : Liver microsomal stability assays (e.g., rat/human CYP450 isoforms) assess metabolic liability. For DPP4 inhibitors, t1/2 >60 min indicates suitability for oral dosing .
- In Vivo Models : Xenograft mice (e.g., HCT-116 colon cancer) dosed at 10–50 mg/kg (oral) monitor tumor regression and plasma exposure (AUC0–24h >5000 ng·h/mL) .
- Toxicity Screening : Ames test for mutagenicity and hERG binding assays (IC50 >10 µM reduces cardiac risk) .
What computational approaches are used to predict binding affinity and selectivity for target proteins?
Q. Advanced Research Focus
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide (Schrödinger) models interactions with Bcl-xL (e.g., hydrophobic pockets accommodating pyrrolopyrimidine) .
- MD Simulations : GROMACS simulations (50 ns) assess stability of protein-ligand complexes; RMSD <2 Å indicates robust binding .
- Free Energy Calculations : MM-PBSA/GBSA quantifies ΔGbind; correlations with experimental IC50 (R² >0.7) validate predictions .
How to resolve contradictions in biological activity data across different studies?
Q. Advanced Research Focus
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., staurosporine for apoptosis assays) to normalize inter-lab variability .
- Dose-Response Curves : EC50 values derived from 8-point dilutions (0.1–100 µM) improve reproducibility .
- Orthogonal Validation : Confirm anti-proliferative effects via both MTT and clonogenic assays .
What strategies are effective for regioselective functionalization of the pyrrolopyrimidine moiety?
Q. Basic Research Focus
- Methodological Answer :
- Protecting Groups : tert-Butoxycarbonyl (Boc) shields the 6-position during nucleophilic substitution at the 2/4-positions .
- Metal Catalysis : Pd-mediated cross-coupling (Suzuki, Buchwald-Hartwig) introduces aryl/amine groups with >80% regioselectivity .
- Microwave-Assisted Synthesis : Reduces side reactions (e.g., dimerization) by shortening reaction times (30 min vs. 24 h) .
How to assess stability under physiological conditions?
Q. Basic Research Focus
- Methodological Answer :
- pH Stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) for 24h; monitor degradation via HPLC (e.g., <5% degradation indicates gastric resistance) .
- Thermal Stability : TGA/DSC analysis identifies decomposition temperatures (>200°C suggests suitability for solid formulations) .
- Light Sensitivity : UV-vis spectroscopy tracks photodegradation (λmax shifts indicate bond cleavage) .
What analytical techniques confirm enantiomeric purity in asymmetric synthesis?
Q. Advanced Research Focus
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
